molecular formula C10H12F3NO B1487004 2-Propyl-4-(trifluoromethoxy)aniline CAS No. 2246735-90-8

2-Propyl-4-(trifluoromethoxy)aniline

Cat. No.: B1487004
CAS No.: 2246735-90-8
M. Wt: 219.2 g/mol
InChI Key: FVYXIRZGXYWDRX-UHFFFAOYSA-N
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Description

2-Propyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination approach, where an aryl or heteroaryl trifluoromethyl ether is prepared using XtalFluor-E ([Et2NSF2]BF4) as the fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of 2-Propyl-4-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Propyl-4-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

    4-(Trifluoromethoxy)benzene: Lacks the aniline group but contains the trifluoromethoxy substituent on a benzene ring.

Uniqueness

2-Propyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the propyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These properties can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-propyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXIRZGXYWDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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